Cas no 95-65-8 (3,4-Xylenol)

3,4-Xylenol structure
3,4-Xylenol structure
3,4-Xylenol
95-65-8
C8H10O
122.164402484894
MFCD00002304
34808
24862397

3,4-Xylenol Properties

Names and Identifiers

    • 3,4-Dimethylphenol
    • 3,4-Xylenol
    • 4-Dimethylphenol
    • 1-Hydroxy-3,4-dimethylbenzene
    • 3,4-dimethyl-phenol
    • 3,4-DMP
    • 4,5-Dimethylphenol
    • 4-Hydroxy-1,2-dimethylbenzene
    • as-o-xylenol
    • Phenol,3,4-dimethyl
    • 1,2-Dimethyl-4-hydroxybenzene
    • o-Xylenol
    • 1,3,4-Xylenol
    • ai3-01552
    • o-4-Xylenol
    • 3,4-dimethyl-pheno
    • 3 4-XYLENOL 98+%
    • 3,4-DIMETHYLPHENOL PESTANAL
    • 3,4-Dimethylphenol, 98+%
    • 3, 4-Xylenol (3,4-Dimethylphenol)
    • 3,4-Dimethylphenol (ACI)
    • 3,4-Xylenol (8CI)
    • NSC 1549
    • +Expand
    • MFCD00002304
    • YCOXTKKNXUZSKD-UHFFFAOYSA-N
    • 1S/C8H10O/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3
    • OC1C=C(C)C(C)=CC=1
    • 1099267

Computed Properties

  • 122.07300
  • 1
  • 1
  • 0
  • 122.073
  • 9
  • 90.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 9
  • 0
  • 20.2A^2

Experimental Properties

  • 2.00900
  • 20.23000
  • 10082
  • 1.5442
  • Slightly soluble
  • 227 °C(lit.)
  • 63.0 to 68.0 deg-C
  • Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • 3596
  • White crystals.
  • It is poorly soluble in water and can be miscible with ethanol, chloroform, ether, benzene, etc. It can be dissolved in sodium hydroxide aqueous solution.
  • Sensitive to light
  • 1,138 g/cm3

3,4-Xylenol Security Information

3,4-Xylenol Customs Data

  • 2907299090
  • China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3,4-Xylenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Palladium hydroxide ,  Aluminum magnesium nickel oxide Solvents: Dimethylacetamide ;  8 h, 1 atm, 150 °C
Reference
A Ni-Mg-Al layered triple hydroxide-supported Pd catalyst for heterogeneous acceptorless dehydrogenative aromatization
Jin, Xiongjie; Taniguchi, Kento; Yamaguchi, Kazuya; Nozaki, Kyoko; Mizuno, Noritaka, Chemical Communications (Cambridge, 2017, 53(38), 5267-5270

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1,3-disulfo-, sulfate (1:1) Solvents: Methanol ;  5 min, rt
Reference
Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanes
Shirini, Farhad; Khaligh, Nader Ghaffari; Akbari-Dadamahaleh, Somayeh, Journal of Molecular Catalysis A: Chemical, 2012, 365, 15-23

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Cuprous iodide Solvents: Water ;  24 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  2 h, rt
Reference
CuI-nanoparticles-catalyzed selective synthesis of phenols, anilines, and thiophenols from aryl halides in aqueous solution
Xu, Hua-Jian; Liang, Yu-Feng; Cai, Zhen-Ya; Qi, Hong-Xia; Yang, Chun-Yan; et al, Journal of Organic Chemistry, 2011, 76(7), 2296-2300

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: 2-Methyl-8-hydroxyquinoline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  0.1 h, rt; 10 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Copper-catalyzed hydroxylation of aryl halides with tetrabutylammonium hydroxide: synthesis of substituted phenols and alkyl aryl ethers
Paul, Rajesh; Ali, Ashif Md; Punniyamurthy, Tharmalingam, Synthesis, 2010, (24), 4268-4272

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → 75 °C; 75 °C → 0 °C; 0 - 3 °C
1.2 Reagents: Sulfuric acid Solvents: Methyl isobutyl ketone ,  Water ;  30 min, 85 °C
Reference
Process for the preparation of phenols from aryldiazonium salts in mixture of solvents
, European Patent Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Aluminum trichloride hexahydrate Solvents: Acetonitrile ,  Water ;  30 min, rt
1.2 5 h, 80 °C
Reference
AlCl3.6H2O/KI/CH3CN/H2O. An efficient and versatile system for chemoselective C-O bond cleavage and formation of halides and carbonyl compounds from alcohols in hydrated media
Gogoi, Pranjal; Konwar, Dilip; Das Sharma, Saikat; Gogoi, Prodip Kumar, Synthetic Communications, 2006, 36(9), 1259-1264

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran
Reference
Simple and Regioselective Reductive Cleavage of Tetrahydropyranyl Ethers to Alcohols
Srikrishna, A.; Sattigeri, J. A.; Viswajanani, R.; Yelamaggad, C. V., Journal of Organic Chemistry, 1995, 60(7),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h, rt
1.2 Reagents: Triethylamine ;  neutralized, rt
Reference
Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditions
Voronin, Vladimir V.; Ledovskaya, Maria S.; Rodygin, Konstantin S.; Ananikov, Valentine P., Organic Chemistry Frontiers, 2020, 7(11), 1334-1342

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Resorcinol ,  Hydrochloric acid Solvents: Water
Reference
Reaction of Resorcinol with α,β-Unsaturated Ketones
Livant, P.; Xu, Weizheng, Journal of Organic Chemistry, 1998, 63(3), 636-641

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium hydroxide Solvents: Water ;  10 min, rt
Reference
Base-promoted, mild and highly efficient conversion of arylboronic acids into phenols with tert-butyl hydroperoxide
Guo, Shengmei; Lu, Lin; Cai, Hu, Synlett, 2013, 24(13), 1712-1714

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  Tetrabutylammonium hexafluorophosphate ,  Oxygen Solvents: Water ;  6 h, rt
Reference
Electrochemical-induced hydroxylation of aryl halides in the presence of Et3N in water
Yang, Li; Zhuang, Qinglong; Wu, Mei; Long, Hua; Lin, Chen; et al, Organic & Biomolecular Chemistry, 2021, 19(29), 6417-6421

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Tempo Catalysts: Potassium iodide Solvents: Water ;  10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 7
Reference
Photocatalytic one-pot method for synthesizing phenol or derivative thereof in water phase
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Alumina ,  Potassium fluoride
Reference
Microwave-assisted selective cleavage of sulfonates and sulfonamides in dry media
Sabitha, Gowravaram; Abraham, Sunny; Reddy, B. V. Subba; Yadav, J. S., Synlett, 1999, (11), 1745-1746

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ;  3 - 6 h, rt
Reference
Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate
Narender, T.; Venkateswarlu, K.; Madhur, G.; Reddy, K. Papi, Synthetic Communications, 2013, 43(1), 26-33

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium iodide ,  Iodine Solvents: Water ;  24 h, rt
1.2 pH 6, rt
Reference
Visible-light promoted hydroxylation of aryl halides under mild reaction conditions in neat water
Xu, Xiuzhi; Zhang, Fan; Huang, Sheng; Zhang, Zhiqiang; Ke, Fang, Youji Huaxue, 2020, 40(9), 2912-2918

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium chloride ,  Chloroauric acid Solvents: Dimethylacetamide ;  2 h, 1 atm, 130 °C
Reference
Au-Pd alloy nanoparticles supported on layered double hydroxide for heterogeneously catalyzed aerobic oxidative dehydrogenation of cyclohexanols and cyclohexanones to phenols
Jin, Xiongjie; Taniguchi, Kento; Yamaguchi, Kazuya; Mizuno, Noritaka, Chemical Science, 2016, 7(8), 5371-5383

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium persulfate Solvents: Acetonitrile ,  Water ;  4 h, 55 °C
Reference
Transition-metal-free Baeyer-Villiger oxidation of benzaldehydes to phenols using Na2S2O8
Li, Wei; Chen, Lin-Lin; Han, Ke; Liu, Zhi-Bin; Luan, You-Shun; et al, Journal of Chemical Research, 2019, 43(3-4), 115-118

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Alumina ,  Aluminum chloride ;  6.5 min
Reference
Ecofriendly solvent free microwave induced organic rearrangements of alkyl phenyl ethers in dry media conditions
Easwaramurthy, M.; Selvakumar, S.; Raju, G. J., Organic Chemistry: An Indian Journal, 2006, 2(5-6), 127-130

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide ,  Cupric chloride ,  L-Proline, lithium salt (1:1) Solvents: Water ;  rt → 120 °C; 40 min, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 7
Reference
Microwave-assisted copper-catalyzed hydroxylation of aryl halides in water
Ke, Fang; Chen, Xiaole; Li, Zhengkai; Xiang, Haifeng; Zhou, Xiangge, RSC Advances, 2013, 3(45), 22837-22840

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Triethylamine ,  Oxygen Catalysts: Eosin (Amberlite IRA 900 Cl-supported) Solvents: Acetonitrile ,  Water ;  36 h, rt
Reference
Polymer-supported eosin Y as a reusable photocatalyst for visible light mediated organic transformations
Sridhar, Arunasalam; Rangasamy, Rajmohan; Selvaraj, Mari, New Journal of Chemistry, 2019, 43(46), 17974-17979

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Reference
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1 h, 350 °C; 4 h, 350 °C
Reference
Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations
Figueiredo, M. B.; Deuss, P. J.; Venderbosch, R. H.; Heeres, H. J., Biomass and Bioenergy, 2020, 134,

3,4-Xylenol Raw materials

3,4-Xylenol Preparation Products

3,4-Xylenol Related Literature